![molecular formula C13H15FN2O3S B2896721 N-(3-氟苄基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺 2,2-二氧化物 CAS No. 2034610-95-0](/img/structure/B2896721.png)

N-(3-氟苄基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺 2,2-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

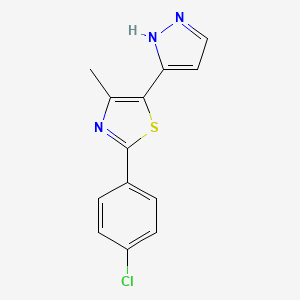

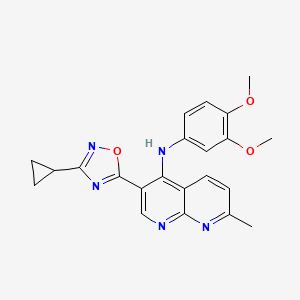

The bicyclo[2.2.1]heptane core is a privileged molecular structure embedded in numerous compounds with various functions . It’s a bridged bicyclic compound, derived from a cyclohexane ring with a methylene bridge in the 1,4- position .

Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane core can be achieved through various methods. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . Another approach involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis

The molecular structure of compounds with a bicyclo[2.2.1]heptane core is characterized by a seven-membered ring with two bridgehead carbons . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position .Chemical Reactions Analysis

Compounds with a bicyclo[2.2.1]heptane core can undergo various chemical reactions. For example, an organocatalytic formal [4 + 2] cycloaddition reaction can be used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a bicyclo[2.2.1]heptane core can vary widely depending on the specific functional groups present in the molecule. For example, norbornane, which has a bicyclo[2.2.1]heptane core, is a crystalline compound with a melting point of 88 °C .科学研究应用

多巴胺 D2 受体成像

这种化学衍生物(例如 [18F] 标记的苯甲酰胺)的一个重要应用是研究多巴胺 D2 受体。N-(3-氟苄基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺 2,2-二氧化物的衍生物,如 18F-23 和 18F-26b,已成功用于正电子发射断层扫描 (PET) 成像研究中,以探索大脑中的 D2 受体。这项研究为多巴胺系统提供了见解,这对于了解帕金森病和精神分裂症等神经系统疾病至关重要(Mach 等人,1993)。

β-内酰胺酶抑制

另一个重要的研究应用是在抗生素耐药性领域。与 N-(3-氟苄基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺 2,2-二氧化物相关的化合物,如 CP-45,899,可作为 β-内酰胺酶抑制剂。这些抑制剂与 β-内酰胺类抗生素联合使用,以克服细菌的耐药性,特别是在对氨苄西林和其他类似抗生素耐药的菌株中(English 等人,1978)。

结构和构象分析

已经对相关化合物(如 N-甲苯磺酰基-2-硫杂-5-氮杂双环[2.2.1]庚烷)的结构和构象方面进行了研究,以更好地了解它们的化学性质。这项研究对于开发具有特定所需效果的新药至关重要(Portoghese & Telang, 1971)。

药物化学

与 N-(3-氟苄基)-2-硫杂-5-氮杂双环[2.2.1]庚烷-5-甲酰胺 2,2-二氧化物密切相关的桥连双环硫代吗啉的合成和研究在药物化学中具有重要意义。这些化合物作为新药开发中的构建模块非常有价值,显示出有希望的生物活性和临床应用潜力(Walker & Rogier, 2013)。

属性

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S/c14-10-3-1-2-9(4-10)6-15-13(17)16-7-12-5-11(16)8-20(12,18)19/h1-4,11-12H,5-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDMIPYEBUZPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)NCC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)

![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)

![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)